molecular formula C22H17NO4 B2623145 (E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide CAS No. 298215-73-3

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide

Cat. No. B2623145
CAS RN: 298215-73-3
M. Wt: 359.381
InChI Key: AOQOHHLYYAGXCV-NTUHNPAUSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide, or BDPP, is a novel compound that has been studied extensively in recent years. It has been found to have a wide range of potential applications in the field of scientific research, ranging from drug design to biomedical research. BDPP has been studied for its ability to interact with various biological targets, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

BDPP has been studied extensively for its potential use in scientific research. It has been found to have a wide range of potential applications, including drug design, cancer research, and biomedical research. BDPP has been found to interact with various biological targets, such as proteins and enzymes, making it a potential therapeutic agent. In addition, BDPP has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the development of new drugs.

Mechanism of Action

The mechanism of action of BDPP has been studied extensively. It is believed that BDPP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, BDPP has been found to reduce inflammation and pain. In addition, BDPP has been found to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
BDPP has been found to have a wide range of biochemical and physiological effects. In animal models, BDPP has been found to reduce inflammation, pain, and oxidative stress. In addition, BDPP has been found to possess anti-cancer and anti-tumor properties. Furthermore, BDPP has been found to possess immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The use of BDPP in laboratory experiments has several advantages. BDPP is relatively easy to synthesize, making it an ideal choice for researchers. In addition, BDPP is cost-effective and has a wide range of potential applications. However, there are some limitations to the use of BDPP in laboratory experiments. BDPP is not approved for human use, and its long-term effects are not yet known. In addition, BDPP is not as widely studied as other compounds, making it difficult to interpret the results of experiments.

Future Directions

The potential applications of BDPP are vast, and there are many possible future directions for research. Further studies could be conducted to explore the potential therapeutic effects of BDPP in humans. In addition, BDPP could be studied for its potential use in drug design and cancer research. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of BDPP. Finally, BDPP could be studied for its potential use in other areas of scientific research, such as biomedical research and drug delivery.

Synthesis Methods

BDPP can be synthesized through a three-step process. The first step involves the reaction of 4-phenoxybenzaldehyde and ethyl prop-2-enoate, which results in the formation of the desired product. In the second step, the product is reacted with 1,3-dichloro-2-propanol to form the desired BDPP. Finally, the product is purified via column chromatography. This method of synthesis is simple and cost-effective, making it an ideal choice for researchers.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-14H,15H2,(H,23,24)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQOHHLYYAGXCV-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide

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